2-[4-Methyl-6-(6-oxo-1-phenylpyridazin-3-yl)oxypyrimidin-2-yl]sulfanylacetamide
Overview
Description
2-[4-Methyl-6-(6-oxo-1-phenylpyridazin-3-yl)oxypyrimidin-2-yl]sulfanylacetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazinone and pyrimidine ring system, which are known for their diverse pharmacological activities
Preparation Methods
The synthesis of 2-[4-Methyl-6-(6-oxo-1-phenylpyridazin-3-yl)oxypyrimidin-2-yl]sulfanylacetamide involves multiple steps, typically starting with the preparation of the pyridazinone and pyrimidine intermediates. The general synthetic route includes:
Formation of Pyridazinone Intermediate: This step involves the reaction of hydrazine with a suitable diketone to form the pyridazinone ring.
Formation of Pyrimidine Intermediate: This step involves the reaction of a suitable amine with a diketone to form the pyrimidine ring.
Coupling Reaction: The pyridazinone and pyrimidine intermediates are then coupled under specific conditions to form the final compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
2-[4-Methyl-6-(6-oxo-1-phenylpyridazin-3-yl)oxypyrimidin-2-yl]sulfanylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridazinone or pyrimidine rings are replaced with other groups.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and specific temperatures and pressures to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[4-Methyl-6-(6-oxo-1-phenylpyridazin-3-yl)oxypyrimidin-2-yl]sulfanylacetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its pharmacological properties.
Biological Research: It is used in studies to understand its effects on biological systems, including its interaction with enzymes and receptors.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-[4-Methyl-6-(6-oxo-1-phenylpyridazin-3-yl)oxypyrimidin-2-yl]sulfanylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-[4-Methyl-6-(6-oxo-1-phenylpyridazin-3-yl)oxypyrimidin-2-yl]sulfanylacetamide can be compared with other similar compounds, such as:
Pyridazinone Derivatives: These compounds share the pyridazinone ring and exhibit similar pharmacological activities.
Pyrimidine Derivatives: These compounds share the pyrimidine ring and are known for their diverse biological activities.
The uniqueness of this compound lies in its combined pyridazinone and pyrimidine structure, which may confer distinct pharmacological properties compared to compounds with only one of these rings.
Properties
IUPAC Name |
2-[4-methyl-6-(6-oxo-1-phenylpyridazin-3-yl)oxypyrimidin-2-yl]sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3S/c1-11-9-15(20-17(19-11)26-10-13(18)23)25-14-7-8-16(24)22(21-14)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H2,18,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNJHZQUQTUYHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)N)OC2=NN(C(=O)C=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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